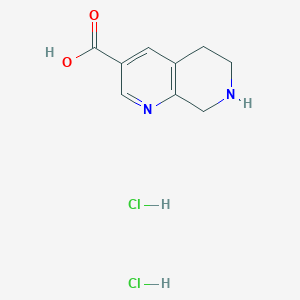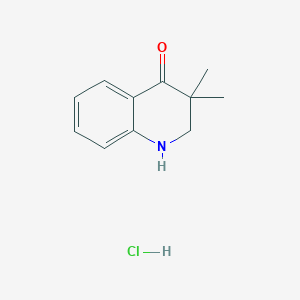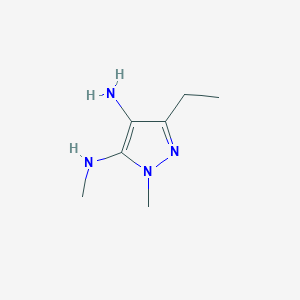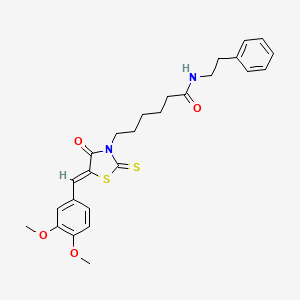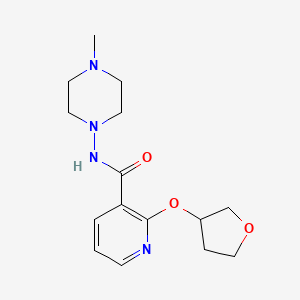
N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN201, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. The compound is a potent and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme, which has been implicated in the regulation of many cellular processes, including gene expression, protein degradation, and cytoskeletal dynamics.
Scientific Research Applications
Metabolic Pathways and Disease Mechanisms
Nicotinamide N-Methyltransferase (NNMT) Regulation : NNMT is an enzyme that methylates nicotinamide, a form of vitamin B3, to produce N1-methylnicotinamide (MNAM). NNMT plays a critical role in regulating metabolic pathways in adipose tissue and the liver. Research indicates that suppressing hepatic NNMT expression can alter glucose and cholesterol metabolism, suggesting potential therapeutic strategies for metabolic diseases through modulation of NNMT activity (Hong et al., 2015).
Chemical Synthesis and Medicinal Chemistry
Facile Synthesis and Potential Antimycobacterial Agents : Studies on the synthesis of derivatives related to "N-(4-methylpiperazin-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide" have demonstrated their potential as antimycobacterial agents against Mycobacterium tuberculosis. This highlights the compound's relevance in developing new treatments for tuberculosis (Patel et al., 2014).
Novel Therapeutic Applications
Inhibition of NNMT for Metabolic Disorders : A small molecule analog of nicotinamide has shown inhibition of NNMT activity, leading to reductions in MNA levels and driving improvements in insulin sensitivity, glucose modulation, and body weight in animal models. This suggests a new avenue for the treatment of metabolic disorders by targeting NNMT (Kannt et al., 2018).
Enzyme Mechanism and Detoxification Pathways
Substrate Recognition and Detoxification by NNMT : Structural studies of NNMT reveal insights into how it recognizes and methylates nicotinamide and other pyridine-containing compounds. This not only elucidates NNMT's role in metabolic regulation but also suggests its potential in detoxifying harmful substances, offering insights into novel detoxification pathways (Peng et al., 2011).
properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-18-6-8-19(9-7-18)17-14(20)13-3-2-5-16-15(13)22-12-4-10-21-11-12/h2-3,5,12H,4,6-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKELQPUZBCHGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


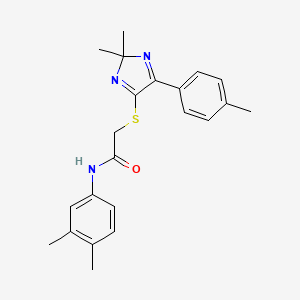
![Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2866694.png)
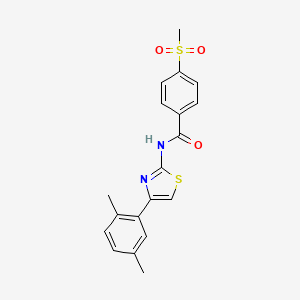
![1-(4-Fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2866697.png)
![5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2866698.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2866701.png)

